Methyl 4-fluoro-2-hydroxybenzoate
Overview
Description
Methyl 4-fluoro-2-hydroxybenzoate, also known as this compound, is a useful research compound. Its molecular formula is C8H7FO3 and its molecular weight is 170.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Analysis and Quantum Mechanical Methods
Methyl 4-hydroxybenzoate, a compound closely related to Methyl 4-fluoro-2-hydroxybenzoate, has been studied for its anti-microbial properties and is commonly used in cosmetics, personal care products, and as a food preservative. A comprehensive study investigated its crystal structure, revealing a 3D framework formed by extensive intermolecular hydrogen bonding. Furthermore, computational calculations were performed to correlate the experimental findings with quantum mechanical methods, offering insights into the pharmaceutical activities of the molecule (Sharfalddin et al., 2020).
Fluorogenic Chemosensor for Metal Detection
A fluorogenic chemosensor, synthesized from a compound structurally similar to this compound, was found to be highly selective and sensitive towards Al3+ ions. This sensor offers potential applications in detecting aluminum ions at parts per billion levels, demonstrating a significant sensitivity. Additionally, its application in bio-imaging fluorescent probes to detect Al3+ in human cervical HeLa cancer cell lines was explored, marking its relevance in biological imaging (Ye et al., 2014).
Photochemical Degradation Studies
In studies focusing on parabens, compounds related to this compound, the photochemical degradation of hazardous water contaminants was examined. The research detailed the effectiveness of various systems in degrading individual pollutants and provided a comprehensive analysis of kinetic constants, by-products, and cost-efficiency. This research offers valuable insights into the environmental impact and degradation pathways of related compounds (Gmurek et al., 2015).
Liquid Crystal Synthesis
This compound's analogs have been utilized in the synthesis of liquid crystals. The study focused on bent-shaped liquid crystals based on 3-hydroxybenzoic acid and analyzed how the mesomorphic properties were influenced by lateral substitution and the length of terminal alkyl chains. The materials exhibited various mesomorphic phases, indicating potential applications in display technologies and materials science (Kohout et al., 2015).
PET Cancer Imaging Agents
Fluorinated 2-arylbenzothiazoles, closely related to this compound, have shown promising results as potential antitumor drugs. Their derivatives were investigated as novel probes for positron emission tomography (PET) imaging to detect tyrosine kinase in cancers, highlighting the role of similar compounds in medical diagnostics and therapeutic applications (Wang et al., 2006).
Mechanism of Action
Mode of Action
It is suggested that it may have the ability to inhibit cytosolic phospholipase A2α , but the exact interaction with its targets and the resulting changes are not clearly understood. More detailed studies are required to elucidate the precise mode of action of this compound.
Biochemical Pathways
It is suggested that it may be involved in the inhibition of cytosolic phospholipase A2α , which plays a crucial role in the metabolism of phospholipids in cellular membranes.
Result of Action
It is suggested that it may inhibit cytosolic phospholipase A2α , which could potentially affect phospholipid metabolism and cellular membrane composition.
Safety and Hazards
“Methyl 4-fluoro-2-hydroxybenzoate” is harmful to aquatic life with long-lasting effects . It is not likely mobile in the environment due to its low water solubility . Spillage is unlikely to penetrate the soil . Personal protective equipment/face protection should be worn when handling this compound . It should be ensured that there is adequate ventilation, and contact with skin, eyes, or clothing should be avoided .
Properties
IUPAC Name |
methyl 4-fluoro-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWUDDDJTIZBGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379544 | |
Record name | methyl 4-fluoro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
392-04-1 | |
Record name | Benzoic acid, 4-fluoro-2-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=392-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 4-fluoro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-fluoro-2-hydroxy-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.260 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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